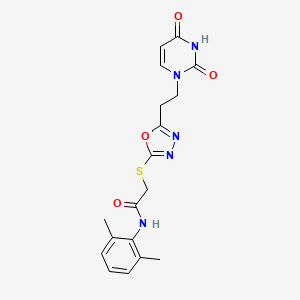
(3-Fluoro-4-methylphenyl)-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-methylphenyl)-morpholin-4-ylmethanone, also known as FMHM, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FMHM belongs to the class of morpholinyl ketones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- The study of fluorine-substituted compounds like 2-Fluoro-4-bromobiphenyl showcases the challenges and innovations in the synthesis of fluoro-organic compounds, which are crucial in various chemical industries. The development of practical and cost-effective synthesis methods for such compounds is vital for manufacturing materials like flurbiprofen, highlighting the relevance of research in the synthesis of fluorine-substituted compounds (Qiu, Gu, Zhang, & Xu, 2009).
Chemosensor Development
- The compound 4-Methyl-2,6-diformylphenol (DFP), similar in structure to (3-Fluoro-4-methylphenyl)-morpholin-4-ylmethanone, has been used as a fluorophoric platform for the development of chemosensors. These chemosensors are capable of detecting a variety of analytes including metal ions and neutral molecules, showcasing the potential of fluorine-substituted compounds in the development of sensitive and selective detection systems (Roy, 2021).
Biological Applications
- The presence of the morpholine ring in various compounds, similar to this compound, has been explored for diverse pharmacological activities. Recent studies have focused on the pharmacological profile of morpholine derivatives, highlighting the broad spectrum of activities these compounds can exhibit. This includes their application in the development of new therapeutic agents and in understanding their mechanism of action (Asif & Imran, 2019).
Diagnostic Imaging
- The study of kinetic modeling and the use of fluorine-substituted compounds in positron emission tomographic (PET) studies is essential. These studies assist in understanding the biodistribution and metabolism of compounds, which is crucial for diagnostic imaging in conditions such as cancer and neurological disorders. The development and optimization of PET imaging agents, including those with fluorine substitutions, are integral to advancing diagnostic imaging techniques (Huang et al., 1991).
Propiedades
IUPAC Name |
(3-fluoro-4-methylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-9-2-3-10(8-11(9)13)12(15)14-4-6-16-7-5-14/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRQXVYRPZLHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

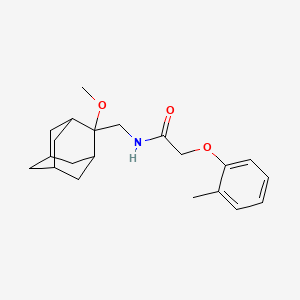

![N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2472763.png)

![1-Benzyl-3'-(4-ethylphenyl)-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2472766.png)
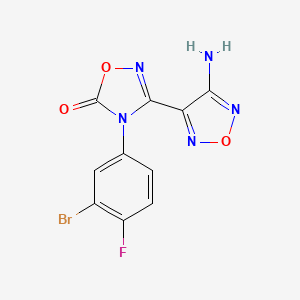
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2472769.png)
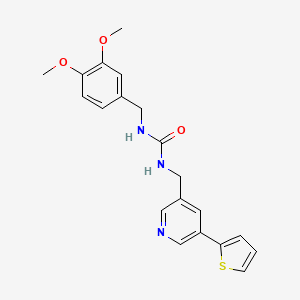
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)acrylamide](/img/structure/B2472775.png)
![N-(2,4-difluorobenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2472777.png)
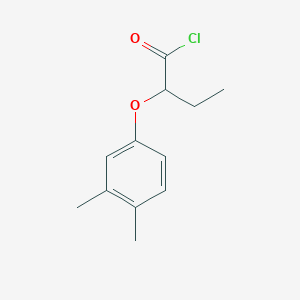
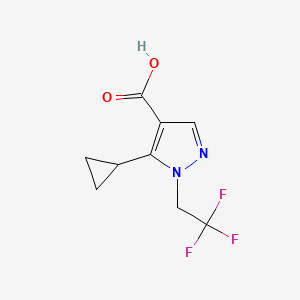
![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2472783.png)
